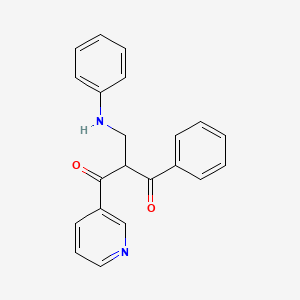
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a hydrazinyl group, and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 3-methyl-2,3-dihydro-1H-benzimidazole with hydrazine hydrate and a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further use.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under suitable conditions to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzimidazole ring may also interact with DNA or proteins, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide: Similar structure but with a pyridine ring instead of a benzimidazole ring.
1-(2-Hydrazinyl-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Contains a DABCO fragment instead of a benzimidazole ring.
Uniqueness
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of a benzimidazole ring and a hydrazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
647858-08-0 |
|---|---|
Fórmula molecular |
C10H15BrN4O |
Peso molecular |
287.16 g/mol |
Nombre IUPAC |
2-(3-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C10H14N4O.BrH/c1-13-7-14(6-10(15)12-11)9-5-3-2-4-8(9)13;/h2-5H,6-7,11H2,1H3,(H,12,15);1H |
Clave InChI |
ZMILCNGAMIZUII-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](C2=CC=CC=C21)CC(=O)NN.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)


![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)


![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)

